molecular formula C19H16ClFN4O2S B11201376 4-amino-N~3~-benzyl-N~5~-(3-chloro-4-fluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(3-chloro-4-fluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201376
M. Wt: 418.9 g/mol
InChI Key: IDHVNGVSVWQSFR-UHFFFAOYSA-N
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Description

4-AMINO-N3-BENZYL-N5-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic compound with a complex molecular structure It belongs to the class of thiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-N3-BENZYL-N5-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino, benzyl, and chlorofluorophenyl groups. Common reagents used in these reactions include thionyl chloride, benzylamine, and chlorofluorobenzyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-N3-BENZYL-N5-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

4-AMINO-N3-BENZYL-N5-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can be compared with other thiazole derivatives, such as:

    2-AMINO-4-METHYLTHIAZOLE: Known for its antimicrobial properties.

    4-PHENYLTHIAZOLE: Studied for its potential anticancer activity.

    5-CHLORO-2-METHYLTHIAZOLE: Investigated for its use in the synthesis of pharmaceuticals.

The uniqueness of 4-AMINO-N3-BENZYL-N5-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16ClFN4O2S

Molecular Weight

418.9 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(3-chloro-4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C19H16ClFN4O2S/c20-13-8-12(6-7-14(13)21)10-24-19(27)17-15(22)16(25-28-17)18(26)23-9-11-4-2-1-3-5-11/h1-8H,9-10,22H2,(H,23,26)(H,24,27)

InChI Key

IDHVNGVSVWQSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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